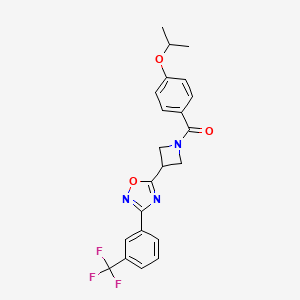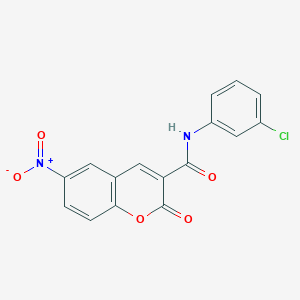
1,1-Cyclopropanedimethanol dimethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Cyclopropanedimethanol dimethanesulfonate, also known as cyclopropane-1,1-diylbis(methylene) dimethanesulfonate, is a chemical compound with the molecular formula C7H14O6S2 . It has a molecular weight of 258.31 . It is an industrial-grade chemical .
Synthesis Analysis
The synthesis of 1,1-Cyclopropanedimethanol dimethanesulfonate involves a ring-closure reaction on organic dihalide and a reducing agent in an alcohol solvent . The reaction is conducted under certain conditions to obtain a solution of 1,1-Cyclopropanedimethanol dimethanesulfonate and halide salt . After the reaction is complete, the solution is filtered and the product is isolated as a white solid .Molecular Structure Analysis
The molecular structure of 1,1-Cyclopropanedimethanol dimethanesulfonate consists of a cyclopropane ring with two methylene groups attached to the same carbon atom . Each methylene group is bonded to a methanesulfonate group .Physical And Chemical Properties Analysis
1,1-Cyclopropanedimethanol dimethanesulfonate has a density of 1.4±0.0 g/cm3 . It has a boiling point of 463.0±0.0 °C at 760 mmHg . The flash point is 233.8±0.0 °C . The exact mass is 258.023163 .Wissenschaftliche Forschungsanwendungen
Thermolytic Rearrangements
1,1-Cyclopropanedimethanol dimethanesulfonate undergoes thermolytic rearrangements. Wade and Kondracki (1993) explored this process, noting that at temperatures between 110-140°C, the compound rearranges to form 1-(sulfonyloxy)cyclobutanemethanol sulfonates and 2-methylene-1,4-butanediol disulfonates. This rearrangement involves initial carbocation formation and is significant for understanding the thermal behavior of such compounds in organic chemistry (Wade & Kondracki, 1993).
Synthesis Methodology
Qiu Fei (2009) provided insights into the synthesis of 1,1-Cyclopropanedimethanol. The study describes a two-step reaction process involving the reduction of 1,1-Cyclopropanedicarboxylic acid diethyl ester, with yields between 50%-55%. This synthesis method is essential for producing 1,1-Cyclopropanedimethanol for further scientific applications (Qiu Fei, 2009).
Photochemical Reactions
Mattes and Farid (1986) explored the photochemical electron-transfer reactions of 1,1-diarylethylenes, which could be related to the study of 1,1-Cyclopropanedimethanol dimethanesulfonate. These photochemical reactions are significant for understanding the light-induced processes in organic compounds (Mattes & Farid, 1986).
Synthesis of Cyclopropane Derivatives
Giri et al. (2006) discussed a novel route for synthesizing cyclopropane derivatives, which is relevant as 1,1-Cyclopropanedimethanol dimethanesulfonate is a cyclopropane-containing compound. This study provides insights into innovative methods for creating various cyclopropane derivatives, which are valuable in numerous chemical applications (Giri et al., 2006).
Safety And Hazards
Eigenschaften
IUPAC Name |
[1-(methylsulfonyloxymethyl)cyclopropyl]methyl methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O6S2/c1-14(8,9)12-5-7(3-4-7)6-13-15(2,10)11/h3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJCCFESSOMSUKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC1(CC1)COS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Cyclopropanedimethanol dimethanesulfonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)butanoate](/img/structure/B2658359.png)


![N-(4-chlorophenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2658367.png)

![tert-butyl 4-{[2-(1H-indol-3-yl)ethyl]carbamoyl}piperazine-1-carboxylate](/img/structure/B2658371.png)
![3-Imino-3-[4-(4-methoxyphenyl)piperazin-1-yl]propanenitrile](/img/structure/B2658372.png)
![6,6-Dimethyl-5-phenylmethoxycarbonyl-1,4-dihydropyrrolo[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B2658373.png)
![Ethyl 4-(5,7-dioxobenzo[d][2]benzazepin-6-yl)benzoate](/img/structure/B2658374.png)
![N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-2,2,2-trifluoroacetamide](/img/structure/B2658375.png)
![N-(5-(2,5-dimethylfuran-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2658376.png)
